molecular formula C12H18BrNO4S B603091 Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine CAS No. 1206120-90-2

Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine

Cat. No.: B603091
CAS No.: 1206120-90-2
M. Wt: 352.25g/mol
InChI Key: RRBLRNXVFUSRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a bromine atom, two hydroxyethyl groups, and a sulfonamide group attached to a dimethylbenzene ring.

Preparation Methods

The synthesis of Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine typically involves the following steps:

    Bromination: The starting material, 2,4-dimethylbenzene, undergoes bromination to introduce a bromine atom at the 5-position.

    Sulfonation: The brominated intermediate is then subjected to sulfonation to introduce the sulfonamide group.

    Hydroxyethylation: Finally, the sulfonamide intermediate is reacted with ethylene oxide to introduce the two hydroxyethyl groups.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. For example, as an inhibitor of diaminopimelate desuccinylase (DapE), it binds to the active site of the enzyme, preventing it from catalyzing its reaction . This inhibition can disrupt bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar compounds to Bis(2-hydroxyethyl)[(5-bromo-2,4-dimethylphenyl)sulfonyl]amine include other sulfonamides with different substituents on the benzene ring. For example:

    N,N-bis(2-hydroxyethyl)-2,4-dimethylbenzene-1-sulfonamide: Lacks the bromine atom.

    5-chloro-N,N-bis(2-hydroxyethyl)-2,4-dimethylbenzene-1-sulfonamide: Contains a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.

Properties

CAS No.

1206120-90-2

Molecular Formula

C12H18BrNO4S

Molecular Weight

352.25g/mol

IUPAC Name

5-bromo-N,N-bis(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO4S/c1-9-7-10(2)12(8-11(9)13)19(17,18)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3

InChI Key

RRBLRNXVFUSRNM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(CCO)CCO)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.